molecular formula C9H15FN2O2 B1448675 (4-Fluoropyrrolidin-2-yl)(morpholino)methanone CAS No. 1934265-58-3

(4-Fluoropyrrolidin-2-yl)(morpholino)methanone

Cat. No.: B1448675
CAS No.: 1934265-58-3
M. Wt: 202.23 g/mol
InChI Key: HPMUTOXSDYPWBA-UHFFFAOYSA-N
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Description

(4-Fluoropyrrolidin-2-yl)(morpholino)methanone is a chemical compound that features a fluorinated pyrrolidine ring and a morpholine moiety connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoropyrrolidin-2-yl)(morpholino)methanone typically involves the reaction of 4-fluoropyrrolidine with morpholine in the presence of a suitable catalyst and solvent. One common method involves the use of a palladium-catalyzed coupling reaction. The reaction conditions often include:

    Catalyst: Palladium acetate

    Ligand: Triphenylphosphine

    Solvent: Tetrahydrofuran (THF)

    Base: Potassium carbonate

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to precisely control reaction parameters and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoropyrrolidin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(4-Fluoropyrrolidin-2-yl)(morpholino)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4-Fluoropyrrolidin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The morpholine moiety may contribute to the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluorophenyl)(pyridin-4-yl)methanone
  • (2-Chloropyridin-4-yl)(morpholino)methanone
  • (4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone

Uniqueness

(4-Fluoropyrrolidin-2-yl)(morpholino)methanone is unique due to the combination of its fluorinated pyrrolidine ring and morpholine moiety. This combination imparts distinct chemical and biological properties, such as enhanced binding affinity and selectivity, which are not commonly found in other similar compounds.

Properties

IUPAC Name

(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMUTOXSDYPWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2CC(CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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